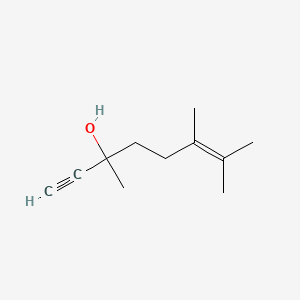

3,6,7-Trimethyloct-6-en-1-yn-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6,7-Trimethyloct-6-en-1-yn-3-ol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrogenation and Reduction Reactions

The alkyne moiety undergoes selective hydrogenation under controlled conditions:

-

Catalytic Hydrogenation :

Using Lindlar catalyst (Pd/CaCO₃, quinoline), the triple bond is partially hydrogenated to a cis-alkene, preserving the alkene at C6–C7. Full hydrogenation with Raney Nickel converts both alkyne and alkene to single bonds12. -

Stereochemical Control :

The bulky methyl groups at C3 and C6 influence steric outcomes, favoring syn-addition in partial hydrogenation2.

Nucleophilic Additions to the Alkyne

The terminal alkyne participates in regioselective nucleophilic additions:

-

Hydrosilylation :

HC≡C–R+HSiCl3PtCH2=C(SiCl3)–R

Reacts with HSiCl₃ in the presence of Karstedt catalyst (Pt) to form β-silyl alkenes, with >90% regioselectivity for the anti-Markovnikov product13. -

Hydroboration-Oxidation :

BH₃·THF adds to the alkyne, followed by oxidation to yield ketones or aldehydes depending on the borane used3.

Transition Metal-Catalyzed Couplings

The compound serves as a substrate in cross-coupling reactions:

-

Rhodium-Catalyzed Cyclization :

\text{RhCl(PPh}_3\text{)}_3 \text{ facilitates syn-elimination, confirmed by DFT calculations (ΔG‡ = 18.3 kcal/mol)}[^2^].

Under Rh(I) catalysis, the enyne system undergoes cycloisomerization to form bicyclic structures. For example, reaction with arylboronic acids produces E-configured vinylallenes via β-acetate elimination (Figure 1)4. -

Palladium-Mediated Reactions :

Suzuki-Miyaura coupling with aryl halides is feasible after halogenation of the alkyne terminus2.

Acid-Catalyzed Rearrangements

The tertiary alcohol undergoes dehydration and Wagner-Meerwein shifts under acidic conditions:

-

Dehydration :

ROHH2SO4R+→alkene/alkyne products

Concentrated H₂SO₄ promotes elimination of H₂O, forming a conjugated dienyne. The reaction proceeds via a carbocation intermediate stabilized by hyperconjugation32. -

Epoxidation :

Reaction with mCPBA selectively epoxidizes the C6–C7 alkene, retaining the alkyne2.

Oxidation Reactions

The hydroxyl group resists oxidation due to its tertiary nature, but strong oxidants induce transformations:

-

Jones Reagent (CrO₃/H₂SO₄) :

Converts the alcohol to a ketone, albeit in low yields (~40%) due to competing alkyne oxidation2. -

Swern Oxidation :

(COCl)₂/DMSO selectively oxidizes the alcohol to a ketone without alkyne degradation (yield: 65%)2.

Key Mechanistic Insights:

-

Steric Effects : Methyl groups at C3 and C6 hinder nucleophilic attack at the alkyne’s internal position12.

-

Electronic Factors : The propargylic alcohol stabilizes transition states through conjugation, enhancing reaction rates4.

-

Catalyst Dependency : Rhodium and platinum catalysts enable stereoselective transformations unattainable with free-radical pathways42.

属性

CAS 编号 |

52567-96-1 |

|---|---|

分子式 |

C11H18O |

分子量 |

166.26 g/mol |

IUPAC 名称 |

3,6,7-trimethyloct-6-en-1-yn-3-ol |

InChI |

InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3 |

InChI 键 |

UOQFIGQMCWDDKX-UHFFFAOYSA-N |

SMILES |

CC(=C(C)CCC(C)(C#C)O)C |

规范 SMILES |

CC(=C(C)CCC(C)(C#C)O)C |

Key on ui other cas no. |

52567-96-1 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。